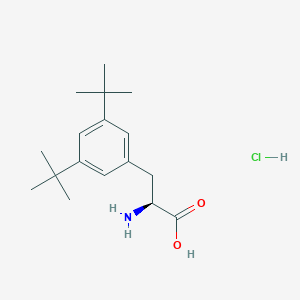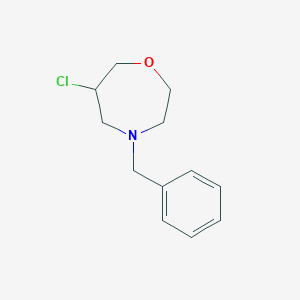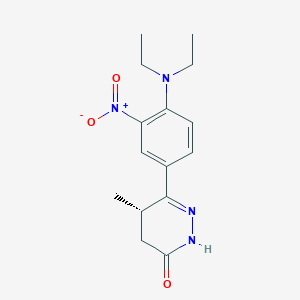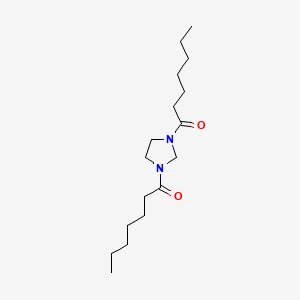
1,3-Diheptanoylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is a chemical compound that features an imidazolidine ring bonded to two heptanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) can be synthesized through a multi-step process involving the condensation of ethylenediamine with heptanal, followed by cyclization and subsequent oxidation. The reaction typically requires a catalyst, such as an acid or base, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Imidazolidine-1,3-diyl)bis(nonan-1-one)
- 1,1’-(Imidazolidine-1,3-diyl)bis(methyl-ene)bis(1H-benzotriazole)
Uniqueness
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is unique due to its specific combination of an imidazolidine ring with heptanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
32634-08-5 |
|---|---|
Formule moléculaire |
C17H32N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-(3-heptanoylimidazolidin-1-yl)heptan-1-one |
InChI |
InChI=1S/C17H32N2O2/c1-3-5-7-9-11-16(20)18-13-14-19(15-18)17(21)12-10-8-6-4-2/h3-15H2,1-2H3 |
Clé InChI |
GQEISDAPGSLHRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N1CCN(C1)C(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



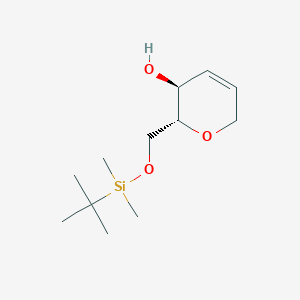

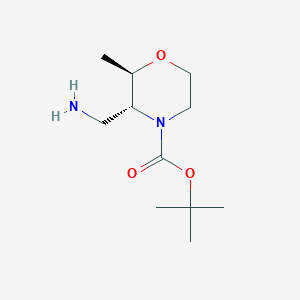
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)
![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
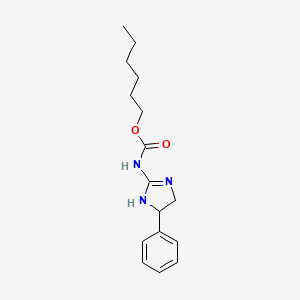
![[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929866.png)

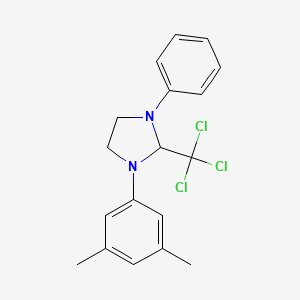
![N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)](/img/structure/B12929876.png)
